Molecular Weight Differentiation: Bromo (417.22 Da) vs. Chloro (372.8 Da) vs. Methyl/Roxadustat (352.34 Da) – Impact on Analytical Method Selectivity
CAS 808116-62-3 (Roxadustat Impurity 96) exhibits a molecular weight of 417.22 Da (C18H13BrN2O5), which is +44.42 Da heavier than the direct 1-chloro analog Roxadustat Glycine (CAS 808116-60-1, MW 372.8 Da, C18H13ClN2O5) and +64.88 Da heavier than roxadustat itself (CAS 808118-40-3, MW 352.34 Da, C19H16N2O5) . This mass difference, combined with the characteristic bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance), provides unambiguous MS/MS differentiation in triple quadrupole LC-MS methods used for impurity quantification, enabling selective MRM transitions that cannot be achieved with the chloro analog [1].
| Evidence Dimension | Molecular weight and isotopic pattern for mass spectrometric detection |
|---|---|
| Target Compound Data | 417.22 Da; characteristic ⁷⁹Br/⁸¹Br doublet (Δm/z = 2, ~1:1 ratio) |
| Comparator Or Baseline | Roxadustat Glycine (1-chloro analog): 372.8 Da; monoisotopic ³⁵Cl/³⁷Cl pattern (Δm/z = 2, ~3:1 ratio). Roxadustat: 352.34 Da; no halogen isotope pattern. |
| Quantified Difference | ΔMW = +44.42 Da vs. chloro analog; ΔMW = +64.88 Da vs. roxadustat; distinct Br isotopic pattern vs. Cl isotopic pattern |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole LC-MS/MS operating in full-scan or selected reaction monitoring (SRM) mode. |
Why This Matters
The unique bromine isotopic signature enables confident identification and quantification of Impurity 96 at trace levels (≤0.15% threshold per ICH Q3A) without interference from co-eluting chloro or desmethyl impurities, a critical requirement for regulatory ANDA/DMF submissions.
- [1] Nakka S, Katari NK, Muchakayala SK, Jonnalagadda SB, Surya SBM. Isolation, identification, structural elucidation, and toxicity prediction using (Q)-SAR models of two degradants: AQbD-driven LC method to determine the Roxadustat impurities. Talanta Open. 2023;7:100221. doi:10.1016/j.talo.2023.100221. View Source
